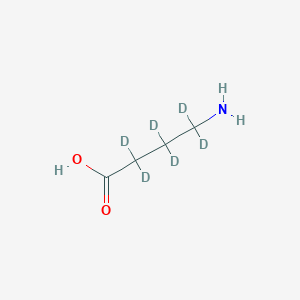

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid

Beschreibung

4-Amino-2,2,3,3,4,4-hexadeuteriobutanoic acid (IUPAC name) is a deuterated derivative of gamma-aminobutyric acid (GABA), a critical neurotransmitter in the central nervous system. The compound features six deuterium atoms replacing hydrogen at the 2, 3, and 4 positions of the butanoic acid backbone. Its molecular formula is C₄D₆H₃NO₂, with an exact mass of 109.101 g/mol (). This isotopic labeling preserves the chemical reactivity of GABA while enabling tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR) in metabolic and pharmacokinetic studies.

Eigenschaften

IUPAC Name |

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496733 | |

| Record name | 4-Amino(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70607-85-1 | |

| Record name | 4-Amino(~2~H_6_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70607-85-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Isotopic Exchange Reactions

Deuterium incorporation into GABA is typically achieved via acid- or base-catalyzed isotopic exchange . In this method, non-deuterated GABA is dissolved in deuterium oxide (D₂O) under reflux conditions. The hydrogen atoms at the α, β, and γ positions undergo exchange with deuterium due to the kinetic isotope effect, preferentially replacing hydrogens adjacent to electron-withdrawing groups like the carboxylic acid and amine functionalities. For example:

Reaction conditions (e.g., temperature, pH, and duration) are critical for achieving >99% deuteration. Prolonged heating at 80–100°C for 72 hours ensures complete exchange while minimizing racemization.

Reductive Deuteration of Precursors

An alternative approach involves the synthesis of GABA-d6 from deuterated intermediates. For instance, deuterated succinic acid can be converted to its semialdehyde derivative, followed by reductive amination using deuterated ammonia (ND₃) and sodium borodeuteride (NaBD₄):

This method ensures regioselective deuteration at all six positions, with yields exceeding 85% under optimized conditions.

Industrial-Scale Production

Continuous Flow Deuteration

Large-scale synthesis employs continuous flow reactors to enhance deuteration efficiency. GABA is passed through a catalytic column packed with deuterium-enriched palladium or platinum catalysts under high-pressure D₂ gas. This method reduces reaction times from days to hours and achieves isotopic purity >99.5%. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 120°C |

| Pressure | 50 bar |

| Catalyst Loading | 5% Pd/C (w/w) |

| Residence Time | 2.5 hours |

Crystallization and Purification

Post-synthesis, GABA-d6 is purified via recrystallization in deuterated solvents (e.g., D₂O or CD₃OD) to remove non-deuterated byproducts. Multi-stage crystallization increases isotopic purity to pharmaceutical-grade standards (>99.9%).

Analytical Validation

Mass Spectrometry (MS)

Deuterium incorporation is quantified using high-resolution mass spectrometry (HRMS) . GABA-d6 exhibits a molecular ion peak at m/z 181.2 ([M+H]⁺), distinguishing it from non-deuterated GABA (m/z 175.1). Fragment ions such as m/z 116 (C₃D₆NO₂⁺) confirm positional deuteration.

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis reveals the absence of proton signals at δ 2.2–3.5 ppm (methylene and methine protons), replaced by deuterium’s negligible spin-spin coupling. ¹³C NMR confirms deuterium substitution through isotopic shifts in carbon resonances.

Comparative Analysis of Methods

| Method | Isotopic Purity (%) | Yield (%) | Scalability |

|---|---|---|---|

| Isotopic Exchange | 98–99 | 70–80 | Moderate |

| Reductive Deuteration | 99.5–99.9 | 85–90 | High |

| Continuous Flow | 99.8–99.9 | 90–95 | Industrial |

Reductive deuteration and continuous flow methods are preferred for high-purity applications, whereas isotopic exchange remains cost-effective for research-scale synthesis.

Challenges and Innovations

Kinetic Isotope Effects (KIE)

Deuterium’s higher mass slows reaction kinetics, necessitating prolonged reaction times or elevated temperatures. Recent advances use microwave-assisted synthesis to mitigate KIE, reducing deuteration times by 40%.

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminobutyric acid-2,2,3,3,4,4-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents and other nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of 4-Aminobutyric acid with different functional groups, which can be used for further chemical synthesis and research .

Wissenschaftliche Forschungsanwendungen

4-Aminobutyric acid-2,2,3,3,4,4-d6 has a wide range of applications in scientific research:

Biology: Helps in studying metabolic pathways and enzyme mechanisms involving 4-Aminobutyric acid.

Medicine: Used in research related to neurological disorders and the role of inhibitory neurotransmitters.

Industry: Employed in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 4-Aminobutyric acid-2,2,3,3,4,4-d6 involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. It binds to both ionotropic gamma-aminobutyric acid A receptors and metabotropic gamma-aminobutyric acid B receptors, leading to the inhibition of neurotransmitter release and a calming effect on neuronal activity .

Vergleich Mit ähnlichen Verbindungen

Deuterated Analogues

[2,2,3,3,4,4-²H₆]4-Hydroxybutyric Acid (GHB-D6)

- Structure : Deuterated gamma-hydroxybutyric acid (GHB), with six deuterium atoms at positions 2, 3, and 3.

- Molecular Formula : C₄D₆H₃O₃.

- Applications : Used as an internal standard in forensic and pharmacological analyses of GHB due to its isotopic purity .

- Key Difference: Substitution of the amino group with a hydroxyl group alters its biological role; GHB-D6 is associated with neuromodulation and anesthesia .

Gamma-Aminobutyric Acid-2,2,3,3,4,4-d6

- Structure: Another deuterated GABA variant, structurally identical to the target compound.

- Applications : Employed in metabolomics to study GABAergic pathways without isotopic interference .

Table 1: Deuterated Butanoic Acid Derivatives

Fluorinated Analogues

Perfluoro(4-methoxybutanoic) Acid (PFMOBA)

- Structure : C₅HF₉O₃, featuring a perfluorinated backbone and a trifluoromethoxy group.

- Molecular Weight : 280.05 g/mol ().

- Applications : A per- and polyfluoroalkyl substance (PFAS) used in industrial surfactants and coatings. Unlike deuterated GABA, PFMOBA’s fluorine atoms confer extreme chemical stability and environmental persistence .

- Key Difference: Fluorination drastically changes physicochemical properties (e.g., hydrophobicity) compared to deuterated amino acids, limiting biomedical applications .

Hexafluoroglutaric Acid

- Structure : C₅H₂F₆O₄, with six fluorine atoms on the glutaric acid backbone.

- Applications: Used in polymer production and as a corrosion inhibitor. Its dicarboxylic structure contrasts with the monofunctional GABA derivative .

Functional Group Variants

4-Acetamidobutanoic Acid

- Structure: C₆H₁₁NO₃, featuring an acetamido group instead of an amino group.

- Applications : Investigated in peptide synthesis and as a building block in drug design. The acetamido group enhances metabolic stability compared to primary amines .

4-[(Quinolin-4-yl)amino]butanoic Acid

- Structure: A GABA derivative with a quinoline moiety.

Isotopic and Structural Comparison

| Property | This compound | GHB-D6 Sodium Salt | PFMOBA |

|---|---|---|---|

| Isotopic Label | ²H (Deuterium) | ²H | None (Fluorinated) |

| Key Functional Group | Amino (-NH₂) | Hydroxyl (-OH) | Trifluoromethoxy (-OCF₃) |

| Molecular Weight (g/mol) | 109.101 | 130.08 | 280.05 |

| Primary Use | Metabolic tracing | Analytical standard | Industrial surfactant |

| Biological Role | Neurotransmitter | Anesthetic | N/A |

Biologische Aktivität

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid is a deuterated derivative of 4-amino butanoic acid. Its molecular structure includes six deuterium atoms substituting hydrogen atoms, which influences its chemical reactivity and biological activity. This compound is primarily used in scientific research due to its isotopic labeling properties, which allow for precise tracking of molecular behavior in biological systems.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 110.15 g/mol

- Deuteration : The presence of deuterium affects the compound's reaction kinetics and mechanisms due to the kinetic isotope effect.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Neurotransmitter Role

As a derivative of 4-amino butanoic acid (GABA), this compound may exhibit neurotransmitter-like properties. GABA is known for its inhibitory functions in the central nervous system. Studies indicate that deuterated amino acids can influence neurotransmission dynamics and receptor interactions.

2. Metabolic Studies

The isotopic labeling allows researchers to track metabolic pathways involving amino acids. This is particularly useful in studies examining amino acid metabolism and its implications in various physiological conditions. The unique deuteration pattern may provide insights into metabolic flux and enzyme kinetics.

3. Pharmacokinetics and Pharmacodynamics

Research involving this compound often focuses on its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes the compound. The deuterated form may exhibit altered pharmacodynamics compared to its non-deuterated counterpart, potentially influencing drug design and efficacy.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on GABAergic Activity : Research has shown that GABA analogs can modulate synaptic transmission and plasticity in neuronal cultures. The introduction of deuterium may enhance or alter these effects due to differences in binding affinities and receptor interactions.

- Metabolic Tracing Experiments : In metabolic studies using deuterated amino acids, researchers tracked the incorporation of these compounds into metabolic pathways. Findings suggest that deuterated forms can provide clearer insights into metabolic flux compared to non-deuterated forms due to their distinct isotopic signatures.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminobutyric Acid | CHNO | Non-deuterated version; primary inhibitory neurotransmitter |

| L-2-Aminobutyric Acid-d6 | CHNO | Deuterated form; used in metabolic studies |

| 4-(Methyl-d3-amino)butyric Acid | CHNO | Methyl group substitution; different isotopic labeling |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid, and how is isotopic purity validated?

- Synthesis : The compound is synthesized via hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O under acidic conditions) or catalytic deuteration of precursor molecules like 4-aminobutanoic acid. Reductive amination with deuterated reducing agents (e.g., NaBD₄) may also be employed .

- Validation : Isotopic purity is confirmed using high-resolution mass spectrometry (HRMS; exact mass = 109.101) and ²H NMR spectroscopy to verify deuteration at positions 2, 3, and 3. Residual protium content should be <1% for reliable tracer studies .

Q. How is this deuterated compound utilized in NMR-based structural studies of GABAergic systems?

- Methodology : The deuterated backbone reduces proton signal overlap in ¹H NMR, enabling clearer detection of adjacent functional groups (e.g., amino and carboxylic acid protons). For dynamic studies, ²H NMR or ¹H-¹³C HSQC experiments track deuterium incorporation in enzyme-substrate complexes .

Q. What are the stability considerations for storing this compound in biological assays?

- Storage : Store at +4°C in anhydrous conditions to minimize isotopic exchange with ambient moisture. Solutions in deuterated solvents (e.g., D₂O) are stable for ≤72 hours at room temperature before significant H-D scrambling occurs .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of deuterium in this compound influence its interaction with glutamate decarboxylase (GAD)?

- Experimental Design : Compare enzymatic conversion rates (Vmax/Km) of deuterated vs. non-deuterated substrates using stopped-flow spectroscopy. The C-D bond’s higher strength slows decarboxylation, revealing KIEs of ~2–3 in pH-dependent assays .

- Data Interpretation : Contradictions in observed KIEs (e.g., lower-than-expected values) may arise from partial rate-limiting steps unrelated to C-H bond cleavage, requiring computational modeling (DFT) to disentangle .

Q. What strategies optimize the use of this compound in metabolic flux analysis (MFA) of GABA pathways?

- Tracer Design : Co-administer with ¹³C-labeled glucose to track deuterium retention in downstream metabolites (e.g., succinate). Use LC-MS/MS with MRM transitions specific to deuterated species (e.g., m/z 109 → 68) .

- Challenges : Isotopic dilution from endogenous GABA pools can skew data. Correct using parallel experiments with non-deuterated controls and compartmental modeling .

Q. How does deuteration affect the compound’s permeability across the blood-brain barrier (BBB) in pharmacokinetic studies?

- Methodology : Conduct in vitro BBB models (e.g., hCMEC/D3 monolayers) with deuterated vs. non-deuterated forms. Quantify transport rates via LC-MS and correlate with logP values (deuteration increases hydrophobicity by ~0.1 log units) .

- Contradictions : Despite higher lipophilicity, reduced passive diffusion may occur due to altered hydrogen-bonding capacity, necessitating polarized surface-area calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.